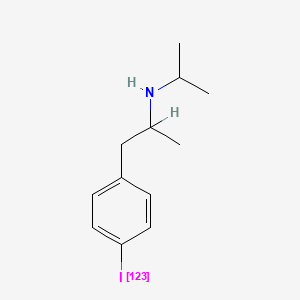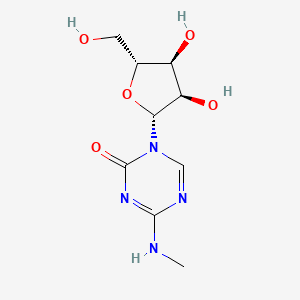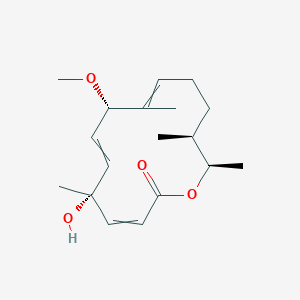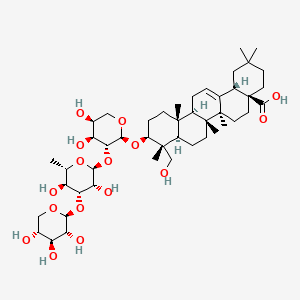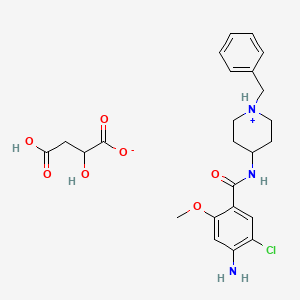
Maléate de clébopride
Vue d'ensemble
Description
Malate de N-(1-benzyl-4-pipéridyl)-2-méthoxy-4-amino-5-chlorobenzamide , est un composé appartenant au groupe des benzamides. Il est principalement reconnu pour ses propriétés antidopaminergiques, qui le rendent efficace dans le traitement des troubles gastro-intestinaux tels que les nausées et les vomissements . Le malate de clébopride agit sur l'hypothalamus, la zone de déclenchement chimio-récepteur et le système mésolimbique, bloquant les récepteurs dopaminergiques dans le tractus gastro-intestinal .
Applications De Recherche Scientifique
Le malate de clébopride a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier l'activité antidopaminergique et la liaison aux récepteurs.
Biologie : Investigué pour ses effets sur la motilité gastro-intestinale et son utilisation potentielle dans le traitement des troubles gastro-intestinaux fonctionnels.
5. Mécanisme d'action
Le malate de clébopride exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine. Il se lie aux récepteurs de la dopamine D2 dans le tractus gastro-intestinal, l'hypothalamus et la zone de déclenchement chimio-récepteur, inhibant les effets médiés par la dopamine. Cela entraîne une augmentation de la motilité gastro-intestinale et une réduction des nausées et des vomissements . Les cibles moléculaires du composé comprennent les récepteurs de la dopamine, et ses voies impliquent la modulation de la signalisation dopaminergique .
Composés similaires :
Métoclopramide : Un autre dérivé de la benzamide avec des propriétés antidopaminergiques similaires.
Dompéridone : Un antagoniste de la dopamine utilisé pour traiter les nausées et les vomissements.
Itopride : Un agent prokinétique avec une activité antidopaminergique.
Comparaison :
Malate de clébopride vs. Métoclopramide : Les deux composés partagent des mécanismes d'action similaires, mais le malate de clébopride a un rapport thérapeutique plus élevé et moins d'effets secondaires liés à l'hyperprolactinémie et aux symptômes extrapyramidaux.
Malate de clébopride vs. Dompéridone : Bien que les deux soient efficaces pour traiter les nausées et les vomissements, le malate de clébopride a un champ d'action plus large dans le tractus gastro-intestinal.
Malate de clébopride vs. Itopride : L'itopride a une activité inhibitrice supplémentaire de l'acétylcholinestérase, ce qui le rend plus efficace pour améliorer la motilité gastro-intestinale.
Le malate de clébopride se distingue par son rapport thérapeutique supérieur et son champ d'action plus large dans le tractus gastro-intestinal par rapport aux composés similaires .
Mécanisme D'action
Target of Action
Clebopride malate primarily targets dopamine receptors . Dopamine is a neurotransmitter that plays several important roles in the brain and body. The primary role of dopamine receptors in this context is to regulate gastrointestinal motility .
Mode of Action
Clebopride malate acts as a dopamine antagonist . It inhibits the action of dopamine at the level of the plexuses of Meissner and Auerbach . This inhibition of dopamine leads to an increase in the blood flow of the gastric mucosa and an acceleration of the gastric emptying movement . Additionally, Clebopride’s dopamine receptor-blocking action in the limbic system guarantees a selective blockade of emotional stress and a very favorable effect against the somatic symptoms of anxiety .
Biochemical Pathways
It is known that the drug’s action on dopamine receptors influences the regulation of gastrointestinal motility . This suggests that Clebopride malate may affect pathways related to dopamine signaling and gastrointestinal function.
Pharmacokinetics
It is known that the therapeutic efficacy of clebopride malate can be decreased when used in combination with certain other drugs, such as apomorphine and aripiprazole . This suggests that Clebopride malate may interact with other substances in the body, which could affect its bioavailability and efficacy.
Result of Action
The primary result of Clebopride malate’s action is the alleviation of symptoms associated with functional gastrointestinal disorders . By blocking dopamine receptors, Clebopride malate increases gastric mucosa blood flow and accelerates gastric emptying movement . This can help to alleviate symptoms such as nausea, vomiting, and dyspepsia .
Analyse Biochimique
Biochemical Properties
Clebopride malate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily functions as a dopamine antagonist, binding to dopamine receptors and inhibiting their activity. This interaction helps in reducing nausea and vomiting by blocking the dopamine receptors in the chemoreceptor trigger zone of the brain . Additionally, clebopride malate interacts with serotonin receptors, contributing to its prokinetic effects on the gastrointestinal tract .
Cellular Effects
Clebopride malate influences various types of cells and cellular processes. It affects cell signaling pathways by inhibiting dopamine receptors, which in turn modulates neurotransmitter release and neuronal activity . This inhibition can lead to changes in gene expression and cellular metabolism, particularly in the gastrointestinal tract where it enhances motility and reduces symptoms of dyspepsia . The compound also impacts the central nervous system, reducing nausea and vomiting associated with chemotherapy .
Molecular Mechanism
At the molecular level, clebopride malate exerts its effects by binding to dopamine receptors, particularly the D2 subtype, and inhibiting their activity . This binding prevents dopamine from exerting its effects, leading to reduced nausea and vomiting. Additionally, clebopride malate interacts with serotonin receptors, enhancing gastrointestinal motility . The compound’s molecular structure allows it to effectively bind to these receptors, leading to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clebopride malate change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that clebopride malate can have sustained effects on cellular function, particularly in enhancing gastrointestinal motility and reducing nausea . Prolonged use may lead to tolerance and reduced efficacy over time .
Dosage Effects in Animal Models
The effects of clebopride malate vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces symptoms of gastrointestinal disorders without significant adverse effects . At higher doses, clebopride malate can cause toxic effects, including hyperprolactinemia and extrapyramidal symptoms . These adverse effects highlight the importance of careful dosage management in clinical settings.
Metabolic Pathways
Clebopride malate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and N-dealkylation . The major metabolites include hydroxylated derivatives and lactam forms, which are excreted in the urine . The compound’s metabolism involves various enzymes, including cytochrome P450 isoforms, which play a crucial role in its biotransformation .
Transport and Distribution
Clebopride malate is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and distributed throughout the body, including the brain . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by factors such as blood-brain barrier permeability and tissue-specific binding .
Subcellular Localization
The subcellular localization of clebopride malate is primarily within the cytoplasm, where it interacts with dopamine and serotonin receptors . The compound’s activity is influenced by its localization, as it needs to reach specific receptors to exert its effects. Post-translational modifications and targeting signals play a role in directing clebopride malate to its functional sites within the cell .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du malate de clébopride implique plusieurs étapes :
Formation du noyau benzamide : La première étape implique la réaction de l'acide 4-amino-5-chloro-2-méthoxybenzoïque avec le chlorure de thionyle pour former le chlorure d'acide correspondant.
Amidation : Le chlorure d'acide est ensuite mis à réagir avec la 1-benzyl-4-pipéridylamine pour former le dérivé benzamide.
Formation du sel de malate : La dernière étape implique la réaction du dérivé benzamide avec l'acide malique pour former le malate de clébopride.
Méthodes de production industrielle : La production industrielle du malate de clébopride suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est généralement obtenu sous forme de poudre cristalline blanche ou presque blanche, peu soluble dans l'eau et le méthanol .
Types de réactions :
Oxydation : Le malate de clébopride peut subir des réactions d'oxydation, en particulier au niveau du groupe méthoxy, conduisant à la formation de quinones correspondantes.
Réduction : Le composé peut être réduit au niveau de la partie benzamide, bien que cela soit moins courant.
Substitution : Le malate de clébopride peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés dans des conditions basiques.
Produits principaux :
Oxydation : Formation de quinones.
Réduction : Formation de dérivés benzamide réduits.
Substitution : Formation de dérivés benzamide substitués
Comparaison Avec Des Composés Similaires
Metoclopramide: Another benzamide derivative with similar antidopaminergic properties.
Domperidone: A dopamine antagonist used to treat nausea and vomiting.
Itopride: A prokinetic agent with antidopaminergic activity.
Comparison:
Clebopride malate vs. Metoclopramide: Both compounds share similar mechanisms of action, but clebopride malate has a higher therapeutic ratio and fewer side effects related to hyperprolactinemia and extrapyramidal symptoms.
Clebopride malate vs. Domperidone: While both are effective in treating nausea and vomiting, clebopride malate has a broader range of action in the gastrointestinal tract.
Clebopride malate vs. Itopride: Itopride has additional acetylcholinesterase inhibitory activity, making it more effective in enhancing gastrointestinal motility.
Clebopride malate stands out due to its superior therapeutic ratio and broader range of action in the gastrointestinal tract compared to similar compounds .
Propriétés
Numéro CAS |
57645-91-7 |
|---|---|
Formule moléculaire |
C23H28ClN3O6 |
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;propanedioic acid |
InChI |
InChI=1S/C20H24ClN3O2.C3H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;4-2(5)1-3(6)7/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1H2,(H,4,5)(H,6,7) |
Clé InChI |
JYPNMWONPFJUBT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C(C(C(=O)[O-])O)C(=O)O |
SMILES isomérique |
COC1=CC(=C(C=C1C(=O)NC2CC[NH+](CC2)CC3=CC=CC=C3)Cl)N.C([C@@H](C(=O)[O-])O)C(=O)O |
SMILES canonique |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(C(=O)O)C(=O)O |
Key on ui other cas no. |
57645-91-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clebopride Malate?
A1: Clebopride Malate is a benzamide derivative that acts as a dopamine antagonist. [, , ] It exerts its effects by blocking dopamine receptors, primarily in the central nervous system.
Q2: What are the main therapeutic applications of Clebopride Malate?
A2: Clebopride Malate has been investigated for its potential in treating functional gastrointestinal disorders and as an antiemetic agent, particularly in patients undergoing chemotherapy. [, , ] It has shown efficacy in reducing nausea and vomiting induced by cisplatin, a common chemotherapy drug. []
Q3: Are there any known concerns regarding the use of Clebopride Malate?
A3: While Clebopride Malate has shown promise in certain therapeutic areas, it's essential to note that it can induce extrapyramidal side effects, similar to other dopamine antagonists. [, ] These effects, which can include involuntary movements and muscle stiffness, have been observed at various dose levels and can limit the drug's continued use. [] Researchers are exploring strategies to mitigate these side effects while maintaining its therapeutic benefits.
Q4: Have there been any attempts to improve the delivery and formulation of Clebopride Malate?
A4: Yes, research has explored different formulations of Clebopride Malate to enhance its therapeutic profile. One study investigated the development of a sustained-release preparation using hydrophilic polymeric matrices and double-layered tablets. [, ] This approach aimed to extend the drug's duration of action and potentially reduce the frequency of administration.
Q5: What analytical techniques are commonly employed to study Clebopride Malate?
A5: Gas chromatography with electron capture detection (GC-ECD) has been used to determine the concentration of Clebopride Malate in biological samples. [] This technique allows for sensitive and specific quantification of the drug, enabling researchers to study its pharmacokinetic properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1S,2S,5R-1,4,4 Trimethyltricyclo[6.3.1.0(2,5)]dodec-8(9)-ene](/img/structure/B1215261.png)
![5-[(3-Methylanilino)methylidene]-1-(2-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1215262.png)
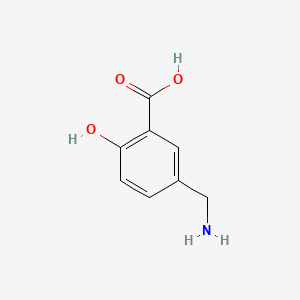
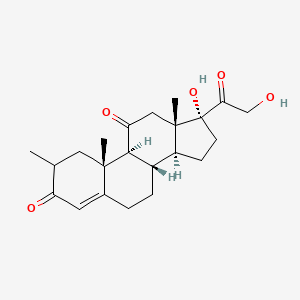

![2-Methoxy-5-methyl-4-[(4-methyl-2-nitrophenyl)azo]benzenediazonium](/img/structure/B1215267.png)


